Sequoyitol

描述

Sequoyitol has been reported in Nephrolepis cordifolia, Glycine max, and other organisms with data available.

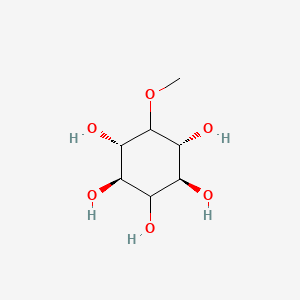

Structure

3D Structure

属性

IUPAC Name |

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-MVWKSXLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313753 | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-92-2, 7600-53-5 | |

| Record name | 5-O-Methyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-methyl-myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Sequoyitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol, found in a variety of plants. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of diabetes due to its effects on glucose metabolism and insulin signaling.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key characterization techniques, and visualizing its relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its identification, purification, and formulation in drug development. The properties of this compound are summarized below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [2][3] |

| Molecular Weight | 194.18 g/mol | [2][3] |

| Appearance | White solid powder | [2] |

| Melting Point | 241-244 °C | [2] |

| Boiling Point | 317.2 °C at 760 mmHg | [2] |

| Density | 1.56 g/cm³ | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Method | Source |

| Water | 100 mg/mL | Requires sonication for clear solution | [4] |

| DMSO | 38 mg/mL | In-house testing by supplier | [5] |

| Pyridine | Soluble | Not specified | [2] |

| Methanol | Slightly soluble | Not specified | [2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the general methodologies for measuring the key properties of a solid compound like this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the material is recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to introduce a small amount of the material. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation. A common method for determining the aqueous solubility of a compound is the shake-flask method.

Principle: An excess amount of the solid is equilibrated with a specific volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator set at a constant temperature

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of this compound is weighed and added to a vial containing a known volume of the solvent (e.g., purified water).

-

Equilibration: The vial is sealed and agitated in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method. A standard calibration curve is typically used for accurate quantification.

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules like this compound. It is measured using a polarimeter.

Principle: Plane-polarized light is passed through a solution of the chiral compound. The angle by which the plane of polarization is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[6][7]

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Sodium D line light source (589 nm)

Procedure:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared by accurately weighing the solute and dissolving it in a specific volume of a suitable solvent (e.g., water) in a volumetric flask.

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is calibrated to a zero reading.

-

Sample Measurement: The cell is then rinsed and filled with the prepared this compound solution. The observed angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

[α] is the specific rotation in degrees

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Biological Activity and Signaling Pathway

This compound has been shown to exert its biological effects, particularly its anti-diabetic properties, by modulating the insulin signaling pathway. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

Insulin Signaling Pathway and the Role of this compound

The following diagram illustrates the key components of the insulin signaling cascade and the points at which this compound is believed to exert its influence.

Caption: Role of this compound in the insulin signaling pathway.

Experimental Workflow Visualization

The systematic characterization of a novel compound involves a logical flow of experiments. The following diagram outlines a typical workflow for determining the key physicochemical properties discussed in this guide.

Caption: A typical experimental workflow for physicochemical profiling.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound with significant therapeutic potential. The tabulated data, detailed experimental protocols, and visual representations of its biological activity and characterization workflow offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into its formulation and delivery will be crucial for translating its promising biological activities into clinical applications.

References

- 1. 5-O-Methyl-myo-inositol CAS 523-92-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. 5-O-Methyl-myo-inositol | 523-92-2 | MM10128 | Biosynth [biosynth.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Sequoyitol (5-O-methyl-myo-inositol): A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequoyitol, or 5-O-methyl-myo-inositol, is a naturally occurring cyclitol, a sugar-like carbohydrate. It is a derivative of myo-inositol and is found across a diverse range of plant species. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a focus on quantitative data. It also details the experimental protocols for its extraction, purification, and quantification from plant matrices. Furthermore, this guide elucidates the role of this compound in relevant signaling pathways, supported by visual diagrams, to provide a comprehensive resource for researchers and professionals in drug development and the natural products industry.

Introduction

This compound (5-O-methyl-myo-inositol) is a bioactive compound that has garnered significant interest for its potential therapeutic properties, particularly in the management of hyperglycemia and insulin resistance. As a methylated inositol, it is a stable, water-soluble small molecule. Understanding its natural distribution is crucial for identifying sustainable sources for research and potential commercial applications. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, providing quantitative data where available, and to present detailed methodologies for its study.

Natural Sources and Distribution

This compound is distributed in both gymnosperms and angiosperms, indicating a broad phylogenetic occurrence. Its presence has been reported in various plant families, often co-existing with other inositols and their derivatives.

Gymnosperms

This compound is found in several species within the Pinaceae and Cupressaceae families. Conifers, in particular, are a notable source.

-

Pinaceae Family: Needles of various pine species have been reported to contain this compound.

-

Cupressaceae Family: Species within this family, such as cypresses, also contain this compound.

Angiosperms

Among angiosperms, this compound is notably present in the Leguminosae (Fabaceae) family and in the evolutionarily distinct Ginkgo biloba.

-

Ginkgo biloba : The leaves of the Ginkgo tree are a well-documented source of this compound.

-

Leguminosae (Fabaceae) Family: This large family of flowering plants, commonly known as legumes, contains numerous species that accumulate this compound. Notable examples include:

-

Soybean (Glycine max)

-

Alfalfa (Medicago sativa)

-

Red Clover (Trifolium pratense)

-

Quantitative Distribution of this compound

The concentration of this compound can vary significantly between plant species, the part of the plant, and the developmental stage. The following table summarizes available quantitative data for this compound in various natural sources.

| Plant Family | Species | Plant Part | This compound Concentration (mg/100g FW) | Reference |

| Ginkgophyta | Ginkgo biloba | Young Leaves | 287 | [1] |

| Leguminosae | Glycine max (Soybean) | Seeds | Varies among cultivars | [2] |

| Leguminosae | Trifolium pratense (Red clover) | - | Presence confirmed | [3] |

| Pinaceae | Pinus spp. | Needles | Presence confirmed | [4] |

| Cupressaceae | Cupressus spp. | Leaves | Presence confirmed | [4] |

FW: Fresh Weight. Data for some species is qualitative ("Presence confirmed") due to a lack of specific quantitative values in the available literature.

Experimental Protocols

The extraction, purification, and quantification of this compound from plant matrices require specific methodologies. The following sections detail established protocols.

Extraction of this compound

3.1.1. Extraction from Ginkgo biloba Leaves

A common method for extracting this compound and other bioactive compounds from Ginkgo biloba leaves involves the use of an aqueous organic solvent.

-

Grinding: Dry or fresh leaves are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with an acetone/water mixture (typically around 70:30 v/v) at a slightly elevated temperature (50-60 °C).

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the acetone.

-

Precipitation and Filtration: The concentrated aqueous extract is cooled, leading to the precipitation of less polar compounds, which are then removed by filtration. The filtrate contains the water-soluble this compound.

3.1.2. Extraction from Soybean (Glycine max)

A general method for extracting inositols from soybean involves the following steps:

-

Defatting: Soybean material (e.g., flour or meal) is first defatted using a nonpolar solvent like hexane to remove lipids.

-

Alcoholic Extraction: The defatted material is then extracted with a 70-80% aqueous ethanol solution by boiling. This process solubilizes low molecular weight carbohydrates, including this compound, while leaving most proteins and polysaccharides insoluble.

-

Filtration and Drying: The mixture is filtered to separate the soluble extract from the insoluble residue. The filtrate is then dried, for example, by lyophilization or under a stream of nitrogen.

Purification of this compound

Following extraction, further purification is often necessary to isolate this compound from other co-extracted compounds.

3.2.1. Ion-Exchange Chromatography

Ion-exchange chromatography is a key step in purifying neutral cyclitols like this compound from charged molecules.

-

Column Preparation: A column is packed with a combination of cation and anion exchange resins.

-

Sample Loading: The aqueous extract containing this compound is loaded onto the column.

-

Elution: this compound, being a neutral molecule, passes through the column while charged compounds (sugars, amino acids, organic acids) are retained by the resins. The eluate containing the purified cyclitols is collected.

3.2.2. Activated Charcoal Treatment

Activated charcoal can be used to remove pigments and other impurities from the cyclitol-containing fraction.

-

Treatment: The solution from the ion-exchange step is treated with activated charcoal.

-

Filtration: The mixture is filtered to remove the charcoal and the adsorbed impurities.

-

Crystallization: The purified solution can then be concentrated and cooled to induce crystallization of this compound.

Quantitative Analysis of this compound

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound, which requires a derivatization step to increase its volatility.

-

Derivatization: The hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers. A common procedure involves reacting the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine at an elevated temperature (e.g., 70°C for 60 minutes).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).

-

Oven Program: A temperature gradient is used to separate the components of the mixture.

-

Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the TMS-derivatized this compound.

-

-

Quantification: An internal standard (e.g., ribitol) is added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency. A calibration curve is generated using a pure standard of this compound.

3.3.2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is another effective method for quantifying non-UV-absorbing compounds like this compound.

-

Chromatographic Separation:

-

Column: A column suitable for carbohydrate analysis, such as an amino-functionalized silica column (e.g., Primesep S2) or a specialized carbohydrate column, is used.

-

Mobile Phase: A mixture of acetonitrile and water is typically used in isocratic or gradient elution mode.

-

-

Detection: The column effluent is directed to an ELSD. The solvent is evaporated, and the non-volatile analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a pure this compound standard.

Signaling Pathways and Biological Activity

This compound has been shown to exert beneficial effects on glucose metabolism, primarily by enhancing insulin signaling.

Enhancement of Insulin Signaling

Research has demonstrated that this compound can potentiate the insulin signaling cascade in various cell types, including hepatocytes, adipocytes, and β-cells.[5] The key mechanism involves the increased phosphorylation of critical proteins in the pathway:

-

Insulin Receptor (IR): this compound enhances the insulin-stimulated autophosphorylation of the IR.

-

Insulin Receptor Substrate 1 (IRS-1): Following IR activation, this compound promotes the phosphorylation of IRS-1.

-

Akt (Protein Kinase B): The enhanced phosphorylation of IRS-1 leads to the activation of the PI3K/Akt pathway, with this compound increasing the phosphorylation of Akt.

The activation of this pathway ultimately leads to increased glucose uptake by cells and a reduction in glucose production by the liver, contributing to the anti-hyperglycemic effects of this compound.

Experimental Workflow for Analysis

The overall workflow for the extraction and analysis of this compound from a plant source can be summarized in the following diagram.

Conclusion

This compound is a widely distributed natural compound with significant potential, particularly in the context of metabolic health. This guide has provided a comprehensive overview of its natural sources, detailing its presence in both gymnosperms and angiosperms. The experimental protocols for extraction, purification, and quantification using modern analytical techniques such as GC-MS and HPLC-ELSD have been outlined to aid researchers in their studies. Furthermore, the elucidation of its mechanism of action in enhancing the insulin signaling pathway provides a strong basis for its further investigation as a potential therapeutic agent. The information compiled herein serves as a valuable resource for the scientific community engaged in natural product research and drug development.

References

- 1. Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pinaceae (Pine family, Pinacées, Kieferngewächse, Pináceas, Pináceas, 松科, マツ科) description - The Gymnosperm Database [conifers.org]

- 5. researchgate.net [researchgate.net]

The Biosynthesis Pathway of Sequoyitol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol, a naturally occurring O-methylated inositol, has garnered significant interest in the scientific community for its potential therapeutic properties, including roles in glucose metabolism and as an osmoprotectant in plants under stress. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from glucose-6-phosphate and proceeds through the central intermediate, myo-inositol. The pathway can be broadly divided into two main stages: the synthesis of myo-inositol and its subsequent methylation and epimerization to yield this compound.

Stage 1: Synthesis of myo-Inositol

The initial phase of the pathway mirrors the ubiquitous route of myo-inositol formation in plants.

-

Isomerization of Glucose-6-Phosphate: The pathway commences with the conversion of D-glucose-6-phosphate to L-myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS) .

-

Dephosphorylation to myo-Inositol: Subsequently, L-myo-inositol-1-phosphate is dephosphorylated by myo-inositol monophosphatase (IMP) to produce free myo-inositol.

Stage 2: Methylation and Epimerization to this compound

The second stage involves a series of methylation and epimerization reactions that lead to the formation of various methylated inositols, including this compound.

-

Methylation of myo-Inositol: myo-Inositol is methylated to form D-ononitol. This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

-

Epimerization to this compound and D-pinitol: In several plant species, particularly legumes, D-ononitol is then epimerized to other methylated inositols. Evidence suggests that this compound is an intermediate in the conversion of D-ononitol to D-pinitol. This epimerization is catalyzed by an ononitol epimerase . While the specific enzyme responsible for the direct conversion of D-ononitol to this compound has not been fully characterized, it is hypothesized to be a member of the ononitol epimerase family. In some species, the pathway may proceed with the formation of this compound from myo-inositol, which is then epimerized to D-pinitol.

Quantitative Data

Quantitative analysis of this compound and its precursors is crucial for understanding the regulation and efficiency of the biosynthetic pathway. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of myo-Inositol O-Methyltransferase (IMT1) from Mesembryanthemum crystallinum

| Substrate | Km (mM) | Vmax (pkat/mg protein) |

| S-adenosylmethionine | 0.18 | 1550 |

| myo-Inositol | 1.32 | Not reported |

Data sourced from a study on recombinant IMT1 expressed in E. coli.[1]

Table 2: Concentration of Inositols in Various Plant Tissues

| Plant Species | Tissue | myo-Inositol (mg/g dry weight) | D-chiro-Inositol (mg/g dry weight) | Ononitol (mg/g dry weight) | Pinitol (mg/g dry weight) | This compound (mg/g dry weight) |

| Glycine max (Soybean) | Root | ~4.0 | Present | Not detected | Present | Present |

| Arachis hypogaea (Peanut) | Root | Present | Present | Present | Present | Not reported |

| Nicotiana tabacum (Transgenic) | Leaf | - | - | >35 µmol/g fresh weight (under stress) | - | - |

Concentrations of this compound are not widely reported and appear to be species and condition-dependent.

Experimental Protocols

Extraction and Quantification of Inositols (including this compound) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of inositols in plant tissues.

a. Sample Preparation and Extraction:

-

Freeze plant tissue immediately in liquid nitrogen to quench metabolic activity.

-

Lyophilize the tissue to a constant dry weight.

-

Grind the dried tissue to a fine powder.

-

Extract a known amount of powdered tissue (e.g., 100 mg) with 80% (v/v) ethanol at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 1-2 hours) with agitation.

-

Centrifuge the extract to pellet the solid material.

-

Collect the supernatant and repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

b. Derivatization:

-

To the dried extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate to protect carbonyl groups.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at a specific temperature (e.g., 60-70°C) to allow for the complete derivatization of hydroxyl groups to trimethylsilyl (TMS) ethers, which increases volatility for GC analysis.

c. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms).

-

Injection: Inject the derivatized sample in split or splitless mode.

-

Oven Program: Employ a temperature gradient to separate the different inositol isomers. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C).

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode.

-

Data Acquisition: Collect data in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, use selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for each inositol derivative.

-

Quantification: Prepare standard curves using authentic standards of this compound and other inositols. Use an internal standard (e.g., ribitol or epi-inositol) added before extraction to correct for variations in extraction and derivatization efficiency.

Enzyme Assay for myo-Inositol O-Methyltransferase (IMT)

This protocol is based on the characterization of IMT from Mesembryanthemum crystallinum.

a. Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 7.5) containing protease inhibitors and reducing agents (e.g., DTT or β-mercaptoethanol).

-

Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

-

The supernatant contains the crude enzyme extract. Further purification steps like ammonium sulfate precipitation and chromatography can be performed to increase purity.

b. Assay Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

myo-Inositol (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Enzyme extract

c. Reaction and Detection:

-

Pre-incubate the assay mixture without SAM at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding SAM.

-

Incubate for a specific time.

-

Stop the reaction (e.g., by boiling or adding acid).

-

The product, D-ononitol, can be quantified by HPLC or GC-MS as described above. Alternatively, a radiolabeled substrate ([14C]-SAM) can be used, and the incorporation of radioactivity into the product can be measured by scintillation counting after separation by chromatography.

Putative Enzyme Assay for Ononitol Epimerase

A detailed protocol for the specific epimerase converting D-ononitol to this compound is not yet established. However, a general approach based on assays for other epimerases can be proposed.

a. Enzyme Source: Plant tissue known to produce this compound.

b. Assay Principle: The assay would monitor the conversion of D-ononitol to this compound.

c. Assay Components:

-

Buffer at an optimal pH (to be determined empirically).

-

D-ononitol (substrate).

-

Cofactors (epimerases often require NAD+/NADH or NADP+/NADPH).

-

Enzyme extract.

d. Detection:

-

Incubate the reaction mixture at an optimal temperature.

-

At different time points, stop the reaction.

-

Separate the substrate (D-ononitol) and the product (this compound) using HPLC or GC.

-

Quantify the amount of this compound formed. The identity of the product should be confirmed by mass spectrometry.

Visualizations

References

The Role of Sequoyitol in Plant Physiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the role of sequoyitol (5-O-methyl-myo-inositol) in plant physiology. It covers its biosynthesis, its crucial function as an osmoprotectant in response to abiotic stress, and its involvement in cellular signaling. This document synthesizes current research to offer a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction to this compound

This compound is a cyclitol, or cyclic sugar alcohol, derived from the methylation of myo-inositol.[1][2] It is one of several methylated inositols, including D-ononitol and D-pinitol, that accumulate in a variety of plant species, particularly in response to environmental stressors such as drought and high salinity.[1][3] These compounds are classified as compatible solutes or osmoprotectants, meaning they can accumulate to high concentrations within cells to help maintain osmotic balance without interfering with normal metabolic processes.[3][4] The accumulation of this compound and its isomers is a key adaptive strategy in plants for tolerating abiotic stress.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established myo-inositol pathway. The initial precursor for all inositols is glucose-6-phosphate, which is converted to myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS).[1][5] This is considered the rate-limiting step in myo-inositol production.[1][5] Myo-inositol-1-phosphate is then dephosphorylated to yield myo-inositol.[6]

This compound is subsequently synthesized from myo-inositol through a methylation reaction. While the specific enzymes for all steps in all species are not fully elucidated, the general pathway involves the action of an O-methyltransferase. For instance, myo-inositol O-methyltransferase can catalyze the methylation of myo-inositol to produce D-ononitol, which can then be epimerized to form D-pinitol.[2] this compound (5-O-methyl-myo-inositol) is formed through a similar methylation process.

Role in Abiotic Stress Tolerance

The primary physiological role of this compound in plants is to mitigate the detrimental effects of abiotic stress, particularly osmotic stress caused by drought and high salinity.[3][4]

Osmotic Adjustment

Under conditions of water deficit or high external salt concentration, the water potential of the soil decreases, making it difficult for plants to take up water. To counteract this, plant cells accumulate compatible solutes like this compound in the cytoplasm.[3] This accumulation lowers the intracellular osmotic potential, creating a more favorable water potential gradient that facilitates water uptake and retention, thereby maintaining cell turgor.[4][7]

Protection of Cellular Structures

Beyond its role in osmotic adjustment, this compound is believed to protect cellular macromolecules and membranes from stress-induced damage.[1] The hydroxyl groups of cyclitols can replace water molecules, forming hydration shells around proteins and membranes, which helps to maintain their native conformation and function during dehydration.[3]

Reactive Oxygen Species (ROS) Scavenging

Abiotic stress often leads to the overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can cause significant oxidative damage to lipids, proteins, and nucleic acids.[1] Myo-inositol and its derivatives, including this compound, have been shown to act as ROS scavengers, helping to protect cells from oxidative damage.[1][6]

Quantitative Data on Accumulation under Stress

The accumulation of methylated inositols, such as pinitol (an isomer of this compound), has been quantified in several plant species under various stress conditions. This data provides strong evidence for their role in stress tolerance.

| Plant Species | Tissue | Stress Condition | Control Concentration | Stressed Concentration | Reference |

| Mesembryanthemum crystallinum (Ice Plant) | Shoots | 400 mM NaCl for 35 days | Not specified | 3.6 mg/g FW | [8] |

| Glycine max (Soybean) | Leaves | Drought | ~5 mmol/kg DW | 195 mmol/kg DW | [3] |

| Acrostichum aureum (Mangrove Fern) | Gametophytes | 155-170 mM NaCl | Not specified | Up to 50% of soluble carbohydrates | [9] |

Table 1: Accumulation of Pinitol (a this compound Isomer) in Response to Abiotic Stress.

| Plant Species | Morphological Part | Cyclitol | Concentration (mg/g of plant) | Reference |

| Medicago sativa L. (Alfalfa) | Roots | myo-Inositol | 13.86 | [10] |

| Medicago sativa L. (Alfalfa) | Roots | D-chiro-Inositol | 1.34 | [10] |

| Medicago sativa L. (Alfalfa) | Leaves | myo-Inositol | 1.12 | [10] |

Table 2: Baseline Concentrations of Cyclitols in Alfalfa.

Experimental Protocols

The analysis of this compound and other cyclitols in plant tissues typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed methods.[11][12]

Protocol for GC-MS Analysis of this compound

This protocol is a synthesized methodology based on common practices for cyclitol analysis in plant tissues.[10][12][13]

1. Sample Preparation and Extraction: a. Collect plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. b. Lyophilize the tissue to remove water and then grind to a fine powder. c. Weigh approximately 100 mg of the dried powder into a microtube. d. Add 700 µL of methanol and vortex for 10 seconds. e. Add an internal standard (e.g., 30 µL of 0.2 mg/mL ribitol) for quantification. f. Incubate in a thermomixer at 70°C for 15 minutes with shaking. g. Centrifuge at 14,000 rpm for 10 minutes. h. Transfer the supernatant to a new tube. i. Add 375 µL of chloroform and 750 µL of ultrapure water to partition the phases. j. Collect the upper polar phase containing the cyclitols. k. Dry the polar phase completely using a vacuum concentrator.

2. Derivatization: a. To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. b. Incubate at 37°C for 2 hours with shaking. c. Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of hydroxyl groups. d. Incubate at 37°C for 30 minutes with shaking. e. Transfer the derivatized sample to a GC vial for analysis.

3. GC-MS Analysis: a. Injector: Splitless mode at 230°C. b. Carrier Gas: Helium at a constant flow of 1-2 mL/min. c. Oven Program: Initial temperature of 80°C, ramp at 15°C/min to 330°C, and hold for 5 minutes. d. Mass Spectrometer: Full scan mode with a mass range of 33-600 m/z. e. Identification: Compare mass spectra and retention times to a library of standards (e.g., NIST) and authenticated reference compounds.

Protocol for HPLC-ELSD Analysis of this compound

This protocol is based on methodologies developed for the analysis of underivatized cyclitols.[11][14]

1. Sample Preparation and Extraction: a. Use accelerated solvent extraction (ASE) with water as the extraction solvent. b. Alternatively, use the methanol/chloroform/water extraction described for GC-MS and use the polar phase. c. Purify and pre-concentrate the extract using solid-phase extraction (SPE) cartridges (e.g., a graphitized carbon-based sorbent).

2. HPLC Analysis: a. Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Zorbax Carbohydrate). b. Mobile Phase: A gradient of acetonitrile and water. c. Detector: Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds like cyclitols. A refractive index (RI) detector can also be used.[14] d. Flow Rate: Typically around 1.0 mL/min. e. Quantification: Use external calibration curves with pure standards of this compound and other cyclitols of interest.

Signaling and Regulatory Roles

While the role of this compound as an osmoprotectant is well-established, there is growing evidence for its involvement in plant signaling pathways.[1][6] As a derivative of myo-inositol, this compound is part of the complex inositol signaling network that regulates numerous cellular processes, including stress responses, growth, and development.[1][15]

The accumulation of this compound is a downstream response to stress signals. The perception of abiotic stress, such as high salinity or drought, triggers a signaling cascade that often involves second messengers like calcium ions (Ca²⁺) and abscisic acid (ABA).[16] This signaling cascade upregulates the expression of genes involved in the biosynthesis of myo-inositol and its methylated derivatives, including this compound.[17] The resulting accumulation of this compound then contributes to osmotic adjustment and cellular protection, forming a crucial part of the plant's overall stress response mechanism.

Conclusion and Future Perspectives

This compound plays a multifaceted and vital role in plant physiology, primarily as a key player in the adaptation to abiotic stresses like drought and salinity. Its function as an osmoprotectant is well-documented, and its biosynthesis from the central metabolite myo-inositol highlights its integration into core metabolic and signaling networks. The quantitative data clearly demonstrate a direct correlation between stress levels and the accumulation of this compound and its isomers.

For researchers and drug development professionals, understanding the biosynthesis and regulatory pathways of this compound could open new avenues for developing stress-tolerant crop varieties. Furthermore, given the anti-diabetic properties of related inositols in animal models, plant-derived this compound could be explored as a potential therapeutic agent. Future research should focus on elucidating the specific O-methyltransferases responsible for this compound synthesis and further unraveling its precise role as a signaling molecule in the intricate network of plant stress responses.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How Plants Tolerate Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Pharmacological Profile of 5-O-methyl-myo-inositol (Sequoyitol): A Technical Guide

Abstract: 5-O-methyl-myo-inositol, also known as sequoyitol, is a naturally occurring cyclitol found in various plants.[1][2] It has emerged as a compound of significant interest in biomedical research, particularly for its therapeutic potential in managing diabetes and related metabolic disorders.[1][3][4] Pharmacological studies have demonstrated its ability to decrease blood glucose levels and improve glucose intolerance in animal models of type 2 diabetes.[1][5][6] The primary mechanisms of action involve the enhancement of insulin signaling pathways in key metabolic tissues such as the liver, adipose tissue, and pancreatic β-cells.[5][6] Furthermore, this compound exhibits protective effects against endothelial dysfunction associated with hyperglycemia by mitigating oxidative stress. This document provides a comprehensive overview of the pharmacological profile of 5-O-methyl-myo-inositol, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing the associated signaling pathways.

Pharmacodynamics: Mechanism of Action

5-O-methyl-myo-inositol exerts its anti-diabetic effects through a multi-faceted mechanism that targets several key aspects of glucose homeostasis and cellular signaling. Its actions can be broadly categorized into insulin-dependent and insulin-independent effects, as well as protective roles against hyperglycemia-induced cellular stress.

Enhancement of Insulin Signaling

This compound has been shown to potentiate the insulin signaling cascade in hepatocytes, adipocytes, and pancreatic β-cells.[5][6] Upon insulin binding to its receptor (IR), this compound enhances the downstream phosphorylation of key signaling molecules:

-

Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS1): It promotes the phosphorylation of the IR and its primary substrate, IRS1.[5]

-

Akt (Protein Kinase B): By enhancing the activity of upstream components, it leads to increased phosphorylation and activation of Akt, a central node in the insulin pathway that mediates the majority of insulin's metabolic effects.[5]

This enhancement of the insulin signal leads to improved glucose uptake in adipocytes and suppression of glucose production in hepatocytes, contributing to lower blood glucose levels.[6]

Insulin-Independent Effects

Interestingly, this compound can also modulate glucose metabolism without the presence of insulin.[5] Studies have shown that this compound alone can suppress glucose production in primary hepatocytes and stimulate basal glucose uptake in adipocytes.[5] This suggests an alternative mechanism of action that does not solely rely on mimicking or enhancing insulin activity.[5]

Protection of Pancreatic β-Cells and Endothelial Cells

A critical aspect of this compound's pharmacology is its cytoprotective effects.

-

β-Cell Protection: It protects pancreatic β-cells from oxidative injury induced by agents like streptozotocin (STZ) and hydrogen peroxide (H₂O₂).[5][6] In STZ-treated mice, this compound administration increased plasma insulin levels, suggesting it preserves β-cell viability and function.[5][6]

-

Endothelial Protection: In the context of hyperglycemia-induced endothelial dysfunction, this compound alleviates cellular injury in Human Umbilical Vein Endothelial Cells (HUVECs).[7] It achieves this by inhibiting oxidative stress through the downregulation of NADPH Oxidase 4 (NOX4), a key source of reactive oxygen species (ROS), and the upregulation of endothelial Nitric Oxide Synthase (eNOS), which improves nitric oxide bioavailability and vascular function.[7]

Pharmacokinetics

Detailed pharmacokinetic studies defining parameters such as Cmax, Tmax, bioavailability, and half-life for 5-O-methyl-myo-inositol are not extensively documented in the publicly available literature. The majority of available pharmacokinetic data pertains to its parent compound, myo-inositol.[3][4][6][7][8]

However, in vivo studies in animal models confirm its biological activity following both oral and subcutaneous administration.[1][5][6] In ob/ob mice, oral gavage administration of this compound effectively reduced blood glucose and improved glucose intolerance, demonstrating its oral bioavailability.[1] Similarly, continuous subcutaneous infusion via osmotic minipumps also produced significant anti-diabetic effects.[1]

Quantitative Pharmacological Data

While comprehensive dose-response studies yielding IC50 or EC50 values for key pharmacological effects are limited in the available literature, several studies provide specific concentrations and dosages that have been demonstrated to be effective.

Table 1: In Vivo Effective Dosages

| Animal Model | Administration Route | Dosage | Duration | Observed Effect | Reference |

| ob/ob Mice | Oral Gavage | 40 mg/kg (twice daily) | 17-18 days | Reduced blood glucose | [1] |

| ob/ob Mice | Subcutaneous Infusion | 0.5 nmol/h | 23 days | Reduced blood glucose, improved glucose intolerance | [1] |

| STZ-induced Diabetic Rats | Oral Gavage | 12.5, 25, 50 mg/kg/day | 6 weeks | Decreased fasting blood glucose, improved endothelial function | [7] |

Table 2: In Vitro Effective Concentrations

| Cell Type | Condition | Concentration | Duration | Observed Effect | Reference |

| HUVECs | High Glucose (30 mM) | 0.1, 1, 10 µmol/L | 24 hours | Decreased cell injury, down-regulated NOX4, up-regulated eNOS | [9] |

Table 3: Biochemical Activity

| Target | Parameter | Value | Context | Reference |

| myo-Inositol Kinase | Ki | 271 ± 7 µM | Substrate for the kinase from Dictyostelium discoideum |

Key Experimental Protocols

In Vivo Anti-Diabetic Efficacy in ob/ob Mice

This protocol describes the methodology used to assess the effect of this compound on glucose metabolism in a genetic model of obesity and type 2 diabetes.[1]

-

Animal Model: Male and female ob/ob mice, aged 8-10 weeks, are used.

-

Administration:

-

Oral: this compound (98% purity) is administered at a dose of 40 mg/kg body weight twice daily via oral gavage for 17-18 days. A control group receives the vehicle.

-

Subcutaneous: An osmotic minipump is implanted subcutaneously to deliver this compound at a constant rate of 0.5 nmol/h for 23 days.

-

-

Metabolic Testing:

-

Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal injection of D-glucose (1 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Following a 6-hour fast, mice are injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.

-

-

Signaling Pathway Analysis:

-

Following the treatment period, mice are fasted overnight.

-

Insulin (3 U/kg body weight) is injected via the inferior vena cava for 5 minutes.

-

Livers are rapidly excised and homogenized in lysis buffer.

-

Liver extracts undergo immunoprecipitation with anti-IR and anti-IRS1 antibodies.

-

Samples are resolved by SDS-PAGE and immunoblotted with anti-phosphotyrosine, anti-IR, anti-IRS1, and anti-Akt antibodies to assess the phosphorylation state of key signaling proteins.

-

In Vitro Endothelial Protection in HUVECs

This protocol details the investigation of this compound's protective effects against high glucose-induced damage in endothelial cells.[9]

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.

-

Experimental Treatment:

-

Cells are pretreated with this compound (0.1, 1, or 10 µmol/L) for 1 hour.

-

Following pretreatment, cells are exposed to high glucose (30 mmol/L) for 24 hours to induce cellular injury. A control group is maintained in normal glucose medium.

-

-

Endpoint Analysis:

-

Oxidative Stress Markers: Intracellular ROS levels are measured using the 2',7'-dichlorofluorescein diacetate (DCF-DA) probe. Levels of malondialdehyde (MDA), hydrogen peroxide (H₂O₂), and nitric oxide (NO) in the culture medium are quantified using colorimetric assay kits.

-

Gene and Protein Expression: Total RNA and protein are extracted from the cells. The expression of NOX4 and eNOS is quantified at the mRNA level using real-time PCR and at the protein level using Western blotting.

-

Cell Proliferation: Cell proliferation is assessed using a BrdU (Bromodeoxyuridine) marking assay.

-

Signaling Pathways and Workflows

Insulin Signaling Pathway

Caption: Insulin signaling pathway enhanced by 5-O-methyl-myo-inositol.

Endothelial Dysfunction Pathway

Caption: Protective mechanism of this compound in hyperglycemia-induced endothelial dysfunction.

Experimental Workflow: In Vivo Study in ob/ob Mice

Caption: Workflow for assessing anti-diabetic efficacy of this compound in ob/ob mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. myo-inositol 1: Topics by Science.gov [science.gov]

- 4. acid myo-inositol hexakisphosphate: Topics by Science.gov [science.gov]

- 5. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. myo-inositol metabolism programmed: Topics by Science.gov [science.gov]

- 7. phytic acid myo-inositol: Topics by Science.gov [science.gov]

- 8. inositol phospholipid hydrolysis: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

Sequoyitol's Mechanism of Action in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequoyitol, a naturally occurring methyl ether of myo-inositol, has garnered significant scientific interest for its therapeutic potential, particularly in the management of metabolic disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of this compound. It consolidates current research findings on its role in critical signaling pathways, its antioxidant and anti-inflammatory properties, and its influence on key enzymatic activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the pertinent biological pathways.

Core Mechanism of Action: Potentiation of Insulin Signaling

The primary mechanism through which this compound exerts its beneficial effects, particularly its anti-diabetic properties, is by enhancing the insulin signaling pathway in key metabolic tissues such as the liver, adipose tissue, and pancreatic β-cells.[1][2][3] This potentiation occurs through both insulin-dependent and independent manners.[1]

Enhancement of Insulin Receptor Substrate Phosphorylation

This compound has been demonstrated to significantly increase the insulin-stimulated phosphorylation of the Insulin Receptor (IR) and its primary downstream target, Insulin Receptor Substrate 1 (IRS1).[1] This enhanced phosphorylation is a critical initiating step in the insulin signaling cascade. Furthermore, this compound augments the phosphorylation of Akt (also known as Protein Kinase B), a pivotal kinase that mediates many of insulin's metabolic effects, including glucose uptake and glycogen synthesis.[1][2] In HepG2 human liver cancer cells, this compound treatment (100 μM for 12 hours) was shown to increase insulin-stimulated IRS1 phosphorylation by 114% and Akt phosphorylation by 54%.[1] Similarly, in 3T3-L1 adipocytes, this compound enhanced insulin-stimulated IR phosphorylation by 31% and IRS1 phosphorylation by 73%.[1]

Impact on Glucose Metabolism

By amplifying the insulin signal, this compound directly impacts glucose homeostasis. It increases the ability of insulin to suppress glucose production in hepatocytes and stimulates glucose uptake into adipocytes.[1][2][3] This leads to a reduction in blood glucose levels and improved glucose tolerance, as observed in both oral and subcutaneous administration studies in ob/ob mice.[1][2]

Antioxidant and Anti-inflammatory Pathways

Beyond its role in insulin signaling, this compound exhibits significant antioxidant and anti-inflammatory properties, contributing to its protective effects in biological systems.

Regulation of Oxidative Stress Markers

This compound has been shown to mitigate high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs).[4] Treatment with this compound leads to a significant down-regulation of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS), and a corresponding decrease in intracellular ROS, malondialdehyde (MDA), and hydrogen peroxide (H2O2) levels.[4][5] Concurrently, it up-regulates the expression of endothelial nitric oxide synthase (eNOS), which is crucial for vascular health.[4][5][6]

Modulation of Inflammatory Signaling

This compound also demonstrates anti-inflammatory effects by modulating key signaling pathways. Research suggests it can decrease the expression of pro-inflammatory mediators such as NF-κB and TGF-β1, which are implicated in the pathogenesis of diabetic complications.

Data Presentation

Table 1: In Vivo Effects of this compound on Glucose Homeostasis in ob/ob Mice

| Parameter | Treatment Group | Result | Percentage Change | Reference |

| Blood Glucose | This compound (oral gavage, 40 mg/kg, 18 days) | Decreased | - | [1] |

| Plasma Insulin | This compound (subcutaneous, 0.5 nmol/h, 14 days) | Decreased | -29% | [1] |

| HOMA-IR | This compound (subcutaneous, 0.5 nmol/h, 14 days) | Decreased | -44% | [1] |

| Glucose Intolerance | This compound (oral gavage, 40 mg/kg, 17 days) | Improved | - | [1] |

Table 2: In Vitro Effects of this compound on Insulin Signaling and Oxidative Stress

| Cell Line | Treatment | Parameter | Result | Percentage Change | Reference |

| HepG2 | This compound (100 μM, 12h) + Insulin (10 nM, 5 min) | pIRS1 | Increased | +114% | [1] |

| HepG2 | This compound (100 μM, 12h) + Insulin (10 nM, 5 min) | pAkt | Increased | +54% | [1] |

| 3T3-L1 Adipocytes | This compound (100 μM, 12h) + Insulin (10 nM, 5 min) | pIR | Increased | +31% | [1] |

| 3T3-L1 Adipocytes | This compound (100 μM, 12h) + Insulin (10 nM, 5 min) | pIRS1 | Increased | +73% | [1] |

| HUVECs | High Glucose (30 mM, 24h) + this compound (0.1-10 μM) | NOX4 Expression | Decreased | - | [4][5] |

| HUVECs | High Glucose (30 mM, 24h) + this compound (0.1-10 μM) | ROS Levels | Decreased | - | [4][5] |

| HUVECs | High Glucose (30 mM, 24h) + this compound (0.1-10 μM) | eNOS Expression | Increased | - | [4][5] |

Experimental Protocols

Western Blot Analysis of Insulin Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of IR, IRS1, and Akt in response to insulin stimulation.

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 or 3T3-L1 cells to 80-90% confluency in appropriate growth medium.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat cells with this compound (e.g., 100 μM) or vehicle control for 12 hours.

-

Stimulate the cells with insulin (e.g., 10 nM) for 5-15 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Immunoprecipitation (for IR and IRS1):

-

Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-IR or anti-IRS1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins (immunoprecipitated samples or whole-cell lysates for Akt) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IR, phospho-IRS1 (Tyrosine), phospho-Akt (Ser473), total IR, total IRS1, and total Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometric Analysis:

-

Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the effect of this compound on intracellular ROS levels in cells under oxidative stress.

Methodology:

-

Cell Culture and Treatment:

-

Staining with DCFH-DA:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

-

Incubate for 30 minutes at 37°C in the dark.[7]

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]

-

-

Data Analysis:

-

Subtract the background fluorescence from a no-cell control.

-

Express the ROS levels as a percentage of the high-glucose control.

-

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in adipocytes.

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

-

Cell Treatment:

-

Serum-starve the differentiated adipocytes for 4-6 hours.

-

Pre-treat the cells with this compound or vehicle control for a specified duration.

-

Stimulate with insulin for 15-30 minutes.

-

-

Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, for a short period (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of each sample.

-

Express the glucose uptake as a fold change relative to the vehicle-treated control.

-

Visualizations

Caption: this compound enhances the insulin signaling pathway.

Caption: Experimental workflow for Western blot analysis.

Caption: this compound's antioxidant mechanism of action.

References

- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of this compound on expression of NOX4 and eNOS induced with glucose in human umbilical vein endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Effect of this compound on expression of NOX4 and eNOS in aortas of type 2 diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Sequoyitol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol, a naturally occurring methyl-ether of myo-inositol, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its anti-diabetic, anti-inflammatory, antioxidant, and potential anti-cancer and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Biological Activities

This compound has been demonstrated to exert a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways. The most well-documented activities include:

-

Anti-diabetic Effects: this compound has shown considerable promise in the management of diabetes and its complications. It improves glucose tolerance, enhances insulin sensitivity, and protects pancreatic β-cells from damage.[1][2]

-

Anti-inflammatory Properties: this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

-

Antioxidant Activity: As a derivative of inositol, a potent antioxidant, this compound helps to mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3]

-

Potential Anti-cancer and Neuroprotective Roles: Emerging research suggests that this compound may possess anti-cancer and neuroprotective properties, although these areas require further investigation.[4][5]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data from various in vivo and in vitro studies on the biological activities of this compound.

Table 1: In Vivo Anti-diabetic Effects of this compound

| Parameter | Animal Model | Dosage | Duration | Result | Reference |

| Blood Glucose | ob/ob mice | 40 mg/kg (oral gavage, twice daily) | - | Significant decrease in blood glucose levels. | [6] |

| Glucose Intolerance | ob/ob mice | 40 mg/kg (oral gavage, twice daily) | - | Improved glucose tolerance. | [6] |

| Plasma Insulin | STZ-induced diabetic mice | 70-100 mg·kg⁻¹·day⁻¹ (in drinking water) | 31 days | 155% increase in plasma insulin levels. | [1] |

| Hyperglycemia | STZ-induced diabetic mice | 70-100 mg·kg⁻¹·day⁻¹ (in drinking water) | 31 days | 26% decrease in blood glucose levels. | [1] |

| Fasting Blood Glucose | Type 2 diabetic rats | 12.5, 25, and 50 mg·kg⁻¹·d⁻¹ | 6 weeks | Significant decrease in fasting blood glucose. | [7] |

Table 2: In Vitro Effects of this compound

| Cell Line | Condition | Concentration | Effect | Reference |

| HepG2 (hepatocytes) | Insulin stimulation | - | Enhanced insulin-stimulated phosphorylation of IRS1 by 114% and Akt by 54%. | [1] |

| 3T3-L1 (adipocytes) | Insulin stimulation | - | Enhanced insulin signaling (phosphorylation of IRS-1 and Akt). | [1][2] |

| INS-1 (pancreatic β-cells) | Streptozotocin or H₂O₂ induced injury | - | Protected against cell injury. | [1][2] |

| ARPE-19 (retinal pigment epithelial) | High glucose (HG) | 1, 10, and 20 µM | Increased cell viability, reversed HG-induced apoptosis, and abolished the production of pro-inflammatory cytokines and oxidative stress-related factors. | [1][8] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Insulin Signaling Pathway

This compound enhances insulin sensitivity by promoting the phosphorylation of key downstream targets in the insulin signaling cascade, such as Insulin Receptor Substrate 1 (IRS-1) and Akt. This leads to increased glucose uptake and utilization.[1][2]

Caption: this compound enhances the insulin signaling pathway.

NF-κB Inflammatory Pathway

This compound demonstrates anti-inflammatory properties by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It prevents the phosphorylation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[8]

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.

In Vivo Oral Administration in Mice

-

Objective: To assess the systemic effects of this compound in a murine model.

-

Method: this compound is typically administered to mice through oral gavage or by supplementing their drinking water.[1][6]

-

Oral Gavage: A solution of this compound in a suitable vehicle (e.g., water, saline) is administered directly into the stomach using a gavage needle. Dosages can be precisely controlled.

-

Drinking Water: this compound is dissolved in the drinking water at a specific concentration. This method is less stressful for the animals but offers less precise dosage control.

-

-

Experimental Workflow:

Caption: Workflow for in vivo oral administration of this compound in mice.

In Vitro Assessment of Insulin Signaling

-

Objective: To determine the direct effect of this compound on insulin signaling in cultured cells.

-

Method:

-

Cell Culture: Culture appropriate cell lines (e.g., HepG2, 3T3-L1 adipocytes) to near confluence.[1]

-

Serum Starvation: To reduce basal signaling, cells are typically serum-starved for a period (e.g., 12-24 hours) before treatment.

-

Treatment: Cells are pre-treated with this compound at various concentrations for a specified duration, followed by stimulation with insulin for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Cells are lysed to extract proteins.

-

Western Blotting: The phosphorylation status of key insulin signaling proteins (e.g., IRS-1, Akt) is assessed by Western blotting using phospho-specific antibodies.

-

-

Experimental Workflow:

Caption: Workflow for assessing in vitro insulin signaling.

Assessment of Anti-inflammatory and Antioxidant Activity in ARPE-19 Cells

-

Objective: To evaluate the protective effects of this compound against high glucose-induced damage in retinal pigment epithelial cells.[1][8]

-

Method:

-

Cell Culture and High Glucose Model: ARPE-19 cells are cultured in a high glucose medium to mimic diabetic retinopathy in vitro.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 10, 20 µM).

-

Cell Viability Assay: Cell viability is assessed using methods like the CCK-8 assay.

-

Apoptosis Assay: The rate of apoptosis is determined by flow cytometry.

-

Cytokine and Oxidative Stress Marker Measurement: The levels of pro-inflammatory cytokines and oxidative stress markers are quantified using commercial ELISA kits.

-

Western Blotting: The expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and NF-κB signaling (e.g., p-IκBα) is analyzed by Western blotting.

-

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities, particularly in the context of metabolic and inflammatory diseases. Its ability to enhance insulin signaling, suppress inflammation, and combat oxidative stress makes it a compelling candidate for further research and development as a potential therapeutic agent. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable insights for scientists and drug development professionals. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

- 1. This compound Alleviates High Glucose-Induced Inflammation, Oxidativ...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. GMD - this compound - InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? [gmd.mpimp-golm.mpg.de]

- 4. fda.gov [fda.gov]

- 5. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selenium Protects ARPE-19 and ACBRI 181 Cells against High Glucose-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Shabyar Ameliorates High Glucose Induced Retinal Pigment Epithelium Injury Through Suppressing Aldose Reductase and AMPK/mTOR/ULK1 Autophagy Pathway [frontiersin.org]

A Technical Guide to the Anti-Diabetic Properties of Sequoyitol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring inositol derivative, has demonstrated significant potential as a therapeutic agent for the management of diabetes. This technical guide provides a comprehensive overview of the anti-diabetic properties of this compound, detailing its mechanism of action, and presenting key quantitative data from preclinical studies. The guide includes detailed experimental protocols for the principal assays cited and visual representations of the core signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The search for novel, effective, and safe anti-diabetic agents is a major focus of pharmaceutical research. This compound, a natural compound found in various plants, has emerged as a promising candidate due to its ability to improve glucose homeostasis through multiple mechanisms. This document synthesizes the current scientific evidence on the anti-diabetic effects of this compound, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin sensitivity and protecting pancreatic β-cells.

2.1. Enhancement of Insulin Signaling

In-depth studies have revealed that this compound potentiates the insulin signaling cascade in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1][2][3] The core mechanism involves the increased phosphorylation of critical downstream targets of the insulin receptor.

Upon insulin binding to its receptor, this compound has been shown to enhance the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the subsequent activation of Phosphoinositide 3-kinase (PI3K). This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway.[1][2] Activated Akt mediates a wide range of metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, leading to increased glucose uptake, and the promotion of glycogen synthesis.[4][5][6]

2.2. Protection of Pancreatic β-Cells

Beyond its effects on insulin sensitivity, this compound has demonstrated a protective role for pancreatic β-cells, the primary producers of insulin.[1][3] Studies have shown that this compound can shield these cells from damage induced by oxidative stress and toxins like streptozotocin (STZ).[1][3] This protective effect is crucial for preserving β-cell mass and function, which are often compromised in both type 1 and type 2 diabetes.

Quantitative Data from Preclinical Studies

The anti-diabetic efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in Diabetic Mouse Models

| Animal Model | Treatment Details | Key Findings | Reference |